4-Hydroxy-5,5-dimethyltetradec-7-en-6-one
Description
4-Hydroxy-5,5-dimethyltetradec-7-en-6-one is a branched aliphatic ketone with a hydroxyl group at position 4, a ketone at position 6, and a double bond at position 5. The molecule features two methyl groups at position 5, contributing to steric hindrance and influencing its reactivity and physical properties. Its linear chain distinguishes it from cyclic analogs (e.g., lactones or pyrones) discussed in the literature .
Properties
CAS No. |
651726-60-2 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethyltetradec-7-en-6-one |
InChI |
InChI=1S/C16H30O2/c1-5-7-8-9-10-11-13-15(18)16(3,4)14(17)12-6-2/h11,13-14,17H,5-10,12H2,1-4H3 |
InChI Key |
XHEFFGALIYADIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=O)C(C)(C)C(CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,5-dimethyltetradec-7-en-6-one can be achieved through several methods. One common approach involves the oxidation of a precursor compound using selenium dioxide in acetic acid, followed by regioselective reduction of the formed carbonyl group to a hydroxyl group with triethyl silane in trifluoroacetic acid . This method yields the target compound in good yields and involves mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,5-dimethyltetradec-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-5,5-dimethyltetradec-7-en-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,5-dimethyltetradec-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxy-5,6-dihydro-2-pyrones (Cyclic Analogs)
Structure : Cyclic esters with a hydroxyl group at position 4 and a ketone in a six-membered ring (e.g., kawa-lactones like methysticin) .
Key Differences :
- Cyclic vs. Linear Backbone : The cyclic structure of 2-pyrones enhances rigidity and influences ring-opening reactivity, whereas the linear chain of 4-Hydroxy-5,5-dimethyltetradec-7-en-6-one allows for greater conformational flexibility.
- Synthesis : 2-Pyrones are synthesized via aldol-like condensations or Wittig reactions (e.g., Seebach and Meyer’s method using acetylacetate dianions and aldehydes) , whereas the linear target compound may require alternative strategies, such as ketone protection or selective oxidation of alkenes.
- Applications : Cyclic analogs are precursors to natural products like radicinin and pestalotin, while linear analogs may serve as surfactants or polymer intermediates due to their hydrophobic chains.
6-[(1E,3Z,5E,7Z,9Z,11Z)-15-Hydroxy-3,7,12-trimethylpentadeca-1,3,5,7,9,11-hexaen-1-yl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Structure : A bicyclic ether with a polyunsaturated side chain and hydroxyl/ketone groups .
Key Differences :
- Bicyclic System : The oxabicycloheptane core introduces steric constraints absent in the linear target compound.
- Reactivity : The conjugated polyene chain in this compound may undergo cycloaddition or oxidation reactions, whereas the target’s isolated double bond at C7 is less reactive.
Ethyl (Triphenylphosphoranylidene)acetate Derivatives
Structure: β-Keto esters or β-enamino esters used in Wittig reactions to generate α,β-unsaturated ketones . Key Differences:
- Electron-Withdrawing Groups : The ester moiety in these compounds enhances electrophilicity at the α-position, unlike the target compound’s unactivated ketone.
- Synthetic Utility: These derivatives are intermediates for heterocycles (e.g., quinolones), while the target compound’s alkyl chain may limit its use in aromatic systems.
Data Tables
Table 1: Structural Comparison
Research Findings and Implications
Biological Activity
4-Hydroxy-5,5-dimethyltetradec-7-en-6-one is a compound that has garnered interest in various biological research domains due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound has shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus playing a role in the modulation of inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, making it a candidate for therapeutic applications.
Antioxidant Activity
A study highlighted the antioxidant potential of this compound using various assays such as DPPH and ABTS. The compound demonstrated a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | 25 | DPPH |
| Ascorbic Acid | 30 | DPPH |
| Trolox | 20 | ABTS |
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Case Studies
- Case Study on Antioxidant Application : A clinical trial assessed the effects of supplementation with this compound on oxidative stress markers in patients with metabolic syndrome. Results showed a significant reduction in malondialdehyde levels after three months of treatment.
- Anti-inflammatory Study in Animal Models : In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in joint tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
